![molecular formula C21H25N3O7 B13186518 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound also contains a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and a hydroxypropanoic acid moiety, which is a three-carbon chain with a hydroxyl group and a carboxylic acid group.
Vorbereitungsmethoden
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups to protect the amino groups during the synthesis. The synthesis may start with the protection of the amino group on the pyridine ring using Boc anhydride, followed by the protection of the amino group on the propanoic acid using Cbz chloride. The protected intermediates are then coupled using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed using acidic or hydrogenolytic conditions to yield the final product .
Analyse Chemischer Reaktionen
2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzyloxycarbonyl and tert-butoxycarbonyl protecting groups can be substituted with other protecting groups or functional groups using appropriate reagents and conditions.
Coupling Reactions: The amino groups can participate in peptide coupling reactions to form amide bonds with other amino acids or peptides.
Wissenschaftliche Forschungsanwendungen
2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals and as a building block for drug design.
Industry: It is used in the production of fine chemicals and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid depends on its specific applicationThe benzyloxycarbonyl and tert-butoxycarbonyl groups can be removed under specific conditions to reveal the active amino groups, which can then participate in further chemical reactions or interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid include:
2-{[(Benzyloxy)carbonyl]amino}propanoic acid: A simpler compound with a similar benzyloxycarbonyl-protected amino group but without the pyridine ring and tert-butoxycarbonyl group.
2-{[(tert-Butoxy)carbonyl]amino}propanoic acid: Another simpler compound with a tert-butoxycarbonyl-protected amino group but without the pyridine ring and benzyloxycarbonyl group.
N-Boc-L-phenylalanine: A compound with a tert-butoxycarbonyl-protected amino group and a phenylalanine moiety instead of the pyridine ring.
These similar compounds highlight the unique combination of functional groups and protecting groups in this compound, which makes it a valuable intermediate in organic synthesis and research.
Eigenschaften
Molekularformel |
C21H25N3O7 |
|---|---|
Molekulargewicht |
431.4 g/mol |
IUPAC-Name |
3-hydroxy-3-[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C21H25N3O7/c1-21(2,3)31-20(29)23-15-10-9-14(11-22-15)17(25)16(18(26)27)24-19(28)30-12-13-7-5-4-6-8-13/h4-11,16-17,25H,12H2,1-3H3,(H,24,28)(H,26,27)(H,22,23,29) |
InChI-Schlüssel |
UXECZYKXLKEWCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(C(C(=O)O)NC(=O)OCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


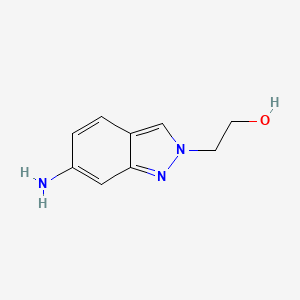
![tert-Butyl 5-(3-chloro-2,2-dimethylpropanoyl)-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13186440.png)
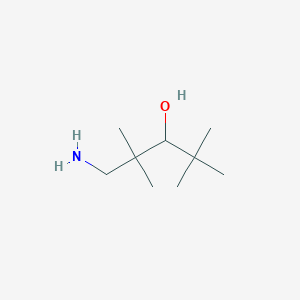
![1-[1-(Bromomethyl)cyclopropyl]-2-methoxycyclopentane](/img/structure/B13186448.png)
amine](/img/structure/B13186450.png)
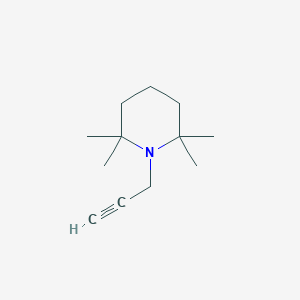
amine](/img/structure/B13186479.png)
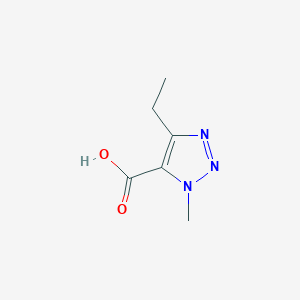

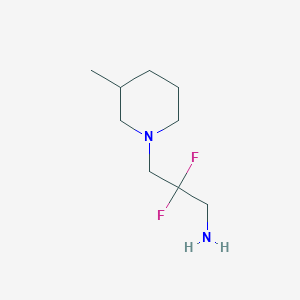
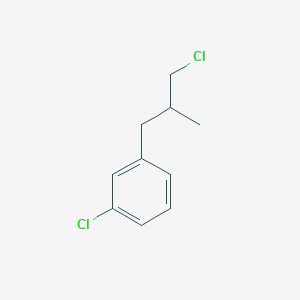
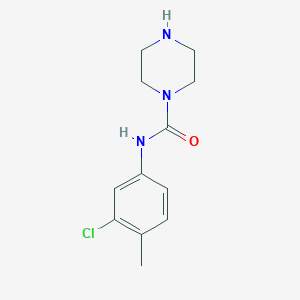
amine](/img/structure/B13186508.png)
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
